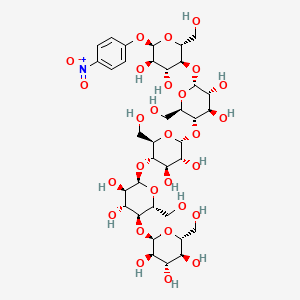
4-Nitrophenyl-alpha-D-maltopentaoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl-alpha-D-maltopentaoside is a chromogenic substrate used primarily for the detection and measurement of alpha-amylase activity. This compound is a derivative of maltopentaose, a carbohydrate composed of five glucose units linked by alpha-1,4-glycosidic bonds, with a 4-nitrophenyl group attached to the terminal glucose unit. The presence of the 4-nitrophenyl group allows for the colorimetric detection of enzymatic activity, making it a valuable tool in biochemical assays .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-alpha-D-maltopentaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.
Mode of Action
This compound acts as a chromogenic substrate for α-amylase . When α-amylase acts on this compound, it cleaves the glycosidic bonds, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing a measure of α-amylase activity.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-Nitrophenyl-alpha-D-maltopentaoside interacts with the enzyme alpha-amylase . The nature of this interaction involves the cleavage of the this compound molecule by the enzyme, which results in the release of a yellow solution .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its interactions with enzymes such as alpha-amylase
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a substrate for alpha-amylase . This enzyme cleaves the this compound molecule, leading to the release of a yellow solution . This process may involve binding interactions with the enzyme, potentially leading to enzyme activation .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-alpha-D-maltopentaoside typically involves the enzymatic modification of maltopentaose. One common method is the transglycosylation reaction using beta-D-galactosidase from Bacillus circulans. This enzyme catalyzes the transfer of the 4-nitrophenyl group to the nonreducing end of the maltopentaose molecule .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and dried to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-alpha-D-maltopentaoside primarily undergoes hydrolysis reactions catalyzed by alpha-amylase. The enzyme cleaves the glycosidic bonds within the maltopentaose chain, releasing 4-nitrophenol, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in aqueous solutions at optimal pH and temperature conditions for alpha-amylase activity. Common reagents include buffer solutions to maintain the pH and stabilizers to preserve enzyme activity .
Major Products
The major product of the hydrolysis reaction is 4-nitrophenol, which exhibits a yellow color and can be quantified spectrophotometrically. The other products are shorter maltodextrins resulting from the cleavage of the maltopentaose chain .
Scientific Research Applications
4-Nitrophenyl-alpha-D-maltopentaoside is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for measuring alpha-amylase activity in various biological samples, including serum and tissue extracts.
Clinical Diagnostics: The compound is used in diagnostic assays to detect and quantify alpha-amylase levels, which are important markers for conditions such as pancreatitis and salivary gland disorders.
Industrial Applications: In the food industry, it is used to monitor the activity of amylases in processes such as starch conversion and brewing.
Comparison with Similar Compounds
4-Nitrophenyl-alpha-D-maltopentaoside is unique due to its specific structure and chromogenic properties. Similar compounds include:
4-Nitrophenyl-alpha-D-maltotrioside: A shorter analog with three glucose units, used for similar enzymatic assays.
4-Nitrophenyl-alpha-D-maltohexaoside: A longer analog with six glucose units, providing different kinetic properties and substrate specificity.
4-Nitrophenyl-alpha-D-glucopyranoside: A single glucose unit derivative, used for detecting glucosidase activity.
These compounds share the common feature of having a 4-nitrophenyl group, which allows for colorimetric detection, but differ in the length of the carbohydrate chain, affecting their enzymatic interactions and applications .
Properties
CAS No. |
66068-38-0 |
|---|---|
Molecular Formula |
C36H55NO28 |
Molecular Weight |
949.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1 |
InChI Key |
YXGBAQKCCMQLGH-VQSBMGSQSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Pictograms |
Irritant |
Synonyms |
4-nitrophenyl maltopentaoside p-nitrophenyl alpha-maltopentaoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methylaniline](/img/structure/B3042642.png)
![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)
![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)
![1,3-benzodioxol-5-yl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042648.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)
![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)
![Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042654.png)

![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)



![Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3042663.png)

